N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications
Novel Polycyclic Systems
- Synthesis of New Compounds : A study by Ukhin et al. (2011) reported the synthesis of novel fused pentacyclic systems, which includes the dehydration of certain benzodiazepinyl benzoic acids to produce compounds like tetrahydrobenzo[1,4]oxazepine. These compounds represent a novel fused pentacyclic system, suggesting potential for diverse applications in chemical synthesis.
Synthesis Techniques and Structural Analysis
Benzimidazole-Tethered Oxazepine Synthesis : Almansour et al. (2016) conducted a study on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which involved computational and X-ray structural analysis, highlighting the chemical potential of such compounds (Almansour et al., 2016).
Process Development for Kinase Inhibitors : Naganathan et al. (2015) discussed the development of scalable synthesis processes for compounds with a benzoxazepine core, used in kinase inhibitors. This includes the synthesis of tetrahydrobenzo[1,4]oxazepine core and other fragments, underlining its significance in pharmaceutical synthesis (Naganathan et al., 2015).
Synthesis of Novel Fused Oxazapolycyclic Skeletons : Petrovskii et al. (2017) synthesized and analyzed the photophysical properties of a unique representative of pyrrole-fused dibenzo[1,4]oxazepines. This highlights the role of such compounds in developing materials with novel photophysical properties (Petrovskii et al., 2017).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-6-12-25-17-13-15(10-11-18(17)30-14-23(2,3)22(25)27)24-21(26)16-8-7-9-19(28-4)20(16)29-5/h6-11,13H,1,12,14H2,2-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZFGISXFWAMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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